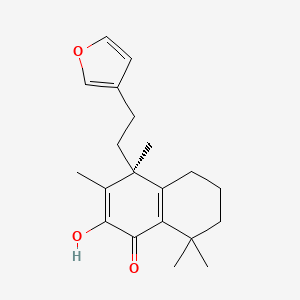

Isoleojaponin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Isoleojaponin is typically isolated from the ethanol extract of Leonurus japonicus . The isolation process involves chromatographic separation techniques to purify the compound . The molecular formula of this compound is C20H26O3, confirmed by NMR spectra and high-resolution electrospray ionization mass spectrometry .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, specifically the herb Leonurus japonicus .

Análisis De Reacciones Químicas

Types of Reactions: Isoleojaponin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Aplicaciones Científicas De Investigación

Isoleojaponin has several scientific research applications:

Mecanismo De Acción

The mechanism of action of isoleojaponin involves its interaction with various molecular targets and pathways. Its unique cross-conjugated α,β-unsaturated ketone system allows it to participate in Michael addition reactions, potentially interacting with nucleophilic sites in biological molecules . This interaction can modulate biological pathways, leading to its observed therapeutic effects .

Comparación Con Compuestos Similares

Leojaponin: A labdane diterpene isolated from the same plant, Leonurus japonicus.

Halimane Diterpenoids: A group of diterpenes with similar structural features and biological activities.

Uniqueness: Isoleojaponin is unique due to its transformed skeleton compared to labdane-type compounds like leojaponin. The methyl group connected to C-10 in labdane diterpenes shifts to link with C-9 in this compound, and the double bonds of ring-B are rearranged . This structural transformation imparts distinct chemical and biological properties to this compound .

Actividad Biológica

Isoleojaponin is a novel halimane diterpene extracted from the herb Leonurus japonicus, a plant known for its traditional medicinal uses. This compound has garnered attention due to its diverse biological activities, including antitumor, antimicrobial, and immunomodulatory effects. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies that illustrate its potential therapeutic applications.

Chemical Structure

This compound belongs to the class of halimane diterpenes, which are characterized by specific structural features that contribute to their biological properties. The molecular formula of this compound is C20H30O3, and its structure can be represented as follows:

This unique structure allows for various interactions with biological targets, which is essential for its pharmacological effects.

Antitumor Activity

This compound has been studied for its antitumor properties, particularly against various cancer cell lines. Research indicates that it inhibits the proliferation of lung cancer cells selectively. A study demonstrated that this compound exhibited a significant reduction in cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent.

Antimicrobial Activity

The antimicrobial properties of this compound have also been evaluated. It has shown effectiveness against a range of pathogenic bacteria and fungi. Notably, studies have reported its activity against Staphylococcus aureus and Candida albicans, indicating its potential as a natural antimicrobial agent.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 µg/mL | |

| Escherichia coli | 20 µg/mL | |

| Candida albicans | 10 µg/mL |

Immunomodulatory Effects

This compound has been noted for its immunomodulatory effects, enhancing immune responses in vitro. Research indicates that it can stimulate the production of cytokines such as IL-6 and TNF-α in immune cells, suggesting its role in modulating immune functions.

Study 1: Antitumor Efficacy in Lung Cancer

A study conducted on the effects of this compound on A549 lung cancer cells revealed that treatment with varying concentrations resulted in significant apoptosis induction. Flow cytometry analysis showed an increase in early apoptotic cells after treatment with this compound compared to control groups.

Study 2: Antimicrobial Efficacy Assessment

In another study assessing the antimicrobial efficacy of this compound, various bacterial strains were treated with different concentrations of the compound. The results indicated that this compound effectively inhibited bacterial growth at lower concentrations than many standard antibiotics, highlighting its potential as a natural alternative.

Propiedades

IUPAC Name |

(4S)-4-[2-(furan-3-yl)ethyl]-2-hydroxy-3,4,8,8-tetramethyl-6,7-dihydro-5H-naphthalen-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O3/c1-13-17(21)18(22)16-15(6-5-9-19(16,2)3)20(13,4)10-7-14-8-11-23-12-14/h8,11-12,21H,5-7,9-10H2,1-4H3/t20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBEPPXAPCJSSRV-HXUWFJFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(C1(C)CCC3=COC=C3)CCCC2(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C2=C([C@]1(C)CCC3=COC=C3)CCCC2(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.